5-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid

sensory science cooling agents flavor chemistry

5-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid, commonly designated L-monomenthyl glutarate (MMG), is a dicarboxylic acid monoester derived from L-menthol and glutaric acid. It belongs to the menthane monoterpenoid class and serves as a physiological cooling agent with FEMA GRAS status (FEMA No.

Molecular Formula C15H26O4
Molecular Weight 270.36 g/mol
CAS No. 220621-22-7
Cat. No. B1676725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid
CAS220621-22-7
SynonymsMonomenthyl glutarate, (-)-;  (L)-Monomenthane-3-yl carbonate;  FEMA No. 4006; 
Molecular FormulaC15H26O4
Molecular Weight270.36 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CCCC(=O)O)C(C)C
InChIInChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17)
InChIKeyCTMTYSVTTGVYAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in propylene glycol, ethyl acetate;  Insoluble in water
Soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid (CAS 220621-22-7) Procurement Baseline for L-Monomenthyl Glutarate Cooling Agent Selection


5-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid, commonly designated L-monomenthyl glutarate (MMG), is a dicarboxylic acid monoester derived from L-menthol and glutaric acid [1]. It belongs to the menthane monoterpenoid class [2] and serves as a physiological cooling agent with FEMA GRAS status (FEMA No. 4006) [3]. MMG delivers a cooling effect without the characteristic burning sensation of menthol, making it a procurement candidate for flavor, oral care, and cosmetic formulations requiring a clean, non-irritant cooling profile [1].

Why Generic Menthol or Other Monomenthyl Esters Cannot Substitute 5-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid in Sensory and Thermal Specifications


Generic substitution within the menthyl ester class is precluded by substantial differences in sensory profile, thermal stability, and physical state. Unlike menthol, which imparts a pungent minty odor and a burning sensation, L-monomenthyl glutarate provides a cooling effect without these undesirable attributes [1]. Compared to its close structural analog monomenthyl succinate (MMS), MMG is a liquid at ambient temperature, simplifying solvent-free formulation, whereas MMS is a crystalline solid requiring additional solvation steps . Furthermore, thermal gravimetric analysis reveals that MMG withstands pyrolytic degradation up to 305.1 °C, far exceeding the boiling point of menthol (212 °C), a critical property for heat-processed products [2].

Quantitative Differentiation Evidence for Procuring 5-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid Over Closest Analogs


Cooling Without Burning: Comparative Sensory Profile of L-Monomenthyl Glutarate vs. Menthol

L-Monomenthyl glutarate provides a cooling effect without the burning sensation characteristic of menthol, as established by direct sensory comparison in the foundational identification study [1]. While the study does not quantify cooling intensity on a numerical scale, it explicitly states that MMG, MMS, and DMG 'provide a cooling effect without the burning sensation associated with menthol,' a qualitative but operationally critical differentiation for formulators targeting sensitive mucosa or skin applications [1].

sensory science cooling agents flavor chemistry

Thermal Stability Advantage: Pyrolysis Temperature of L-Monomenthyl Glutarate vs. Menthol Boiling Point

Thermogravimetric-derivative thermogravimetric (TG-DTG) analysis determined the pyrolysis temperature of L-monomenthyl glutarate to be 305.1 °C, with near-total weight loss achieved at 348.0 °C [1]. In contrast, menthol boils at 212 °C [2]. This 93.1 °C differential in thermal degradation onset provides MMG with a substantial processing window for baked goods, heated tobacco products, and other thermally demanding applications where menthol would volatilize or degrade [1][2].

thermal stability pyrolysis heat-processed products

Physical State Differentiation: Liquid L-Monomenthyl Glutarate vs. Crystalline Solid Monomenthyl Succinate for Formulation Ease

L-Monomenthyl glutarate is a clear, viscous liquid at ambient temperature , whereas its closest structural analog monomenthyl succinate (MMS) is a white to pale yellow crystalline solid . This physical state difference eliminates the need for a solvation step when incorporating MMG into liquid-based formulations such as mouthwash, beverage concentrates, or topical gels, reducing process complexity and solvent inventory costs .

formulation physical state liquid handling

Regulatory Certainty and Natural Occurrence Status of L-Monomenthyl Glutarate for Food-Grade Procurement

L-Monomenthyl glutarate holds FEMA GRAS status (FEMA No. 4006) with a JECFA evaluation concluding 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. Additionally, MMG has been unequivocally identified in nature—specifically in Litchi chinensis (lychee) fruit at a concentration of 0.9 ppm via HPLC-MS/MS with 99.980% identification confidence—granting it 'nature-identical' status [3]. While monomenthyl succinate (MMS) also holds FEMA GRAS status (FEMA No. 3810), the natural occurrence of MMG in a widely consumed fruit provides an additional layer of consumer-clean-label appeal that MMS, identified in wolfberry and peppermint at different concentrations, may not equivalently convey [3][4].

FEMA GRAS regulatory compliance nature-identical

Industrial and Research Application Scenarios Where 5-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoic acid Outperforms Analogs


Heat-Processed Confectionery and Baked Goods Requiring Thermally Stable Cooling Agents

In chewing gum, hard candy, and baked product manufacturing where processing temperatures may exceed 200 °C, L-monomenthyl glutarate's pyrolysis temperature of 305.1 °C [1] ensures retention of cooling character throughout manufacture, unlike menthol which volatilizes at 212 °C [2]. Procurement specifications should mandate MMG with verified thermal stability data for any product line involving thermal processing above menthol's boiling point.

Sensitive-Skin Cosmetic and Topical Formulations Requiring Irritation-Free Cooling

For leave-on skincare, post-shave products, and sensitive-mucosa oral care items, MMG's demonstrated cooling effect without the burning sensation associated with menthol [3] makes it the preferred coolant selection. Procurement should prioritize MMG over menthol or menthyl lactate where consumer complaint data indicates irritation-driven product rejection.

Liquid-Format Oral Care and Beverage Concentrates Demanding Direct-Blend Coolant Addition

Mouthwash, liquid breath fresheners, and beverage flavor bases benefit from MMG's ambient-temperature liquid state , which permits direct pump-metered addition without pre-solvation. In contrast, solid monomenthyl succinate requires a dissolution step that adds process time and solvent cost . Procurement teams evaluating total cost of formulation should factor in this handling advantage.

Clean-Label Food and Beverage Products Leveraging Nature-Identical Cooling Ingredients

Products marketed with 'natural' or 'nature-identical' positioning benefit from MMG's confirmed natural occurrence in lychee fruit at 0.9 ppm with 99.980% analytical confidence [3][4]. This data supports clean-label claims that are not equivalently substantiated for all synthetic cooling alternatives, providing a marketing-differentiable procurement criterion for consumer-facing food and beverage brands.

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